2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE
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Overview
Description
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that features a benzodiazole ring system Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzodiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-benzodiazole derivative with 4-nitrophenyl acetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the benzodiazole ring.
Medicine: Potential therapeutic applications in treating infections or cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure but with different substituents on the benzodiazole ring.
Thioether-Containing Compounds: Compounds with similar sulfanyl groups but different core structures.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE is unique due to the combination of the benzodiazole ring, sulfanyl group, and nitro group, which together confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10-2-7-13-14(8-10)19-16(18-13)24-9-15(21)17-11-3-5-12(6-4-11)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIYRDJULXSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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